(R)-CCG-1423

Catalog No.
S548333
CAS No.
285986-88-1
M.F
C18H13ClF6N2O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-CCG-1423

CAS Number

285986-88-1

Product Name

(R)-CCG-1423

IUPAC Name

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide

Molecular Formula

C18H13ClF6N2O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)

InChI Key

DSMXVSGJIDFLKP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CCG 1423, CCG-1423, CCG1423

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

The exact mass of the compound n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide is 454.05189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-CCG-1423 (CAS 285986-88-1) is the less active enantiomer of the well-established Rho/MRTF/SRF pathway inhibitor CCG-1423. While the (S)-isomer and racemic mixtures are widely procured to inhibit myocardin-related transcription factor A (MRTF-A) nuclear localization and downstream serum response factor (SRF) gene expression, the (R)-enantiomer exhibits significantly lower binding affinity and functional blockade at the MRTF-A N-terminal basic domain (NB). In procurement and assay design, (R)-CCG-1423 is not sourced for primary pathway inhibition; rather, it is procured as an essential, structurally matched negative or attenuated control. This allows researchers to rigorously validate the on-target stereospecificity of MRTF-A/SRF inhibition in models of epithelial-mesenchymal transition (EMT), fibrosis, and cancer cell migration, ruling out non-specific cytotoxicity or off-target pharmacological effects [1].

Substituting (R)-CCG-1423 with an unrelated inactive compound or relying solely on racemic CCG-1423 fundamentally compromises assay integrity when studying MRTF-A/SRF pathway dynamics. Unrelated negative controls fail to match the exact lipophilicity, molecular weight, and cellular penetrance of the active (S)-isomer, leaving experiments vulnerable to confounding off-target variables. Furthermore, while next-generation analogs like CCG-100602 and CCG-203971 offer improved potency, they completely lack the stereospecific binding differences seen in the CCG-1423 scaffold; both of their enantiomers remain highly active [1]. Consequently, researchers mapping the precise nuclear localization signal (NLS) binding pocket of MRTF-A or pirin must procure the exact (R)-CCG-1423 enantiomer to establish a reliable, structurally identical baseline for stereospecific target engagement[1].

Assay Workflow Fit: Stereospecific Attenuation of MRTF-A Nuclear Import

To confirm that the blockade of MRTF-A nuclear import is a specific, receptor-mediated event rather than a generalized artifact, researchers utilize the CCG-1423 enantiomer pair. Assays tracking serum-induced nuclear import of MRTF-A demonstrate that while the (S)-isomer potently blocks translocation, (R)-CCG-1423 exhibits a significantly attenuated inhibitory response, allowing MRTF-A to enter the nucleus and initiate transcription[1]. This pronounced stereospecificity establishes the (R)-isomer as the definitive negative control for validating on-target NLS masking.

Evidence DimensionInhibition of serum-induced MRTF-A nuclear import
Target Compound Data(R)-CCG-1423 (Attenuated blockade; permits nuclear import)
Comparator Or Baseline(S)-CCG-1423 (Potent blockade of nuclear import)
Quantified DifferenceSignificant attenuation of inhibitory potency for the (R)-isomer vs. the (S)-isomer
ConditionsSerum-stimulated fibroblasts and B16F10 melanoma cells

Procuring the (R)-isomer is critical for proving that MRTF-A nuclear exclusion is driven by stereospecific binding rather than non-specific cellular stress.

Reproducibility and Control Design: Unique Stereospecificity Lacking in Analogs

While newer analogs (CCG-100602, CCG-203971) are often procured for maximum in vivo potency, they fail to provide stereospecific control options. Comparative studies show that while (R)-CCG-1423 has significantly lower inhibitory effects on cell migration and SRF-mediated gene expression than (S)-CCG-1423, the stereoisomers of CCG-100602 and CCG-203971 show no such difference in biological activity [1]. Thus, the CCG-1423 scaffold remains uniquely valuable for mechanistic studies requiring an inactive or attenuated structural analog.

Evidence DimensionStereoisomer-dependent difference in biological activity
Target Compound Data(R)-CCG-1423 vs (S)-CCG-1423 (Significant difference in cell migration inhibition)
Comparator Or BaselineCCG-100602 and CCG-203971 enantiomer pairs (No significant difference between R/S isomers)
Quantified DifferenceCCG-1423 is the only scaffold in this class exhibiting a functional activity gap between enantiomers
ConditionsB16F10 melanoma cell migration and SRF-mediated gene expression assays

Buyers conducting stereospecific binding assays cannot substitute CCG-1423 with newer analogs, as only CCG-1423 provides the necessary active/inactive enantiomeric pairing.

Structural Biology Workflow: Differential Binding Affinity to the MRTF-A N-Terminal Basic Domain

The mechanistic basis for (R)-CCG-1423's attenuated activity is its reduced binding affinity to the N-terminal basic domain (NB) of MRTF-A, which functions as the nuclear localization signal. Docking simulations and functional validation confirm that the (S)-isomer is significantly more likely to bind the NB domain than the (R)-isomer[1]. This quantitative difference in target engagement makes (R)-CCG-1423 an indispensable tool for mapping the exact binding pocket of the MRTF-A/SRF complex.

Evidence DimensionBinding affinity to MRTF-A N-terminal basic domain (NB)
Target Compound Data(R)-CCG-1423 (Lower binding affinity)
Comparator Or Baseline(S)-CCG-1423 (Higher binding affinity)
Quantified DifferenceS-isomer exhibits modestly but significantly higher binding affinity to the NB domain than the R-isomer
ConditionsMolecular docking simulation and functional validation of NB-domain masking

Provides the precise structural rationale for using (R)-CCG-1423 as a negative control when studying NLS-dependent nuclear import.

Stereospecific Target Validation in EMT and Fibrosis Models

(R)-CCG-1423 is the ideal structurally matched negative control when evaluating the efficacy of (S)-CCG-1423 or racemic mixtures in blocking epithelial-mesenchymal transition (EMT) and tissue fibrosis, ensuring that observed effects are strictly due to MRTF-A/SRF pathway inhibition [1].

Mechanistic Mapping of the MRTF-A Nuclear Localization Signal

Because (R)-CCG-1423 exhibits lower binding affinity to the N-terminal basic domain (NB) of MRTF-A, it is a crucial reagent for structural biology and docking studies aiming to characterize the exact binding pocket of MRTF-A inhibitors [1].

Baseline Control for Pirin Binding Assays

Recent studies identify pirin as a target for CCG-series compounds. (R)-CCG-1423 serves as a necessary attenuated comparator to prove stereospecific engagement of pirin in melanoma resistance and apoptosis models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

454.0518889 Da

Monoisotopic Mass

454.0518889 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CCG-1423

Dates

Last modified: 08-15-2023
1: Hayashi K, Watanabe B, Nakagawa Y, Minami S, Morita T. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling. PLoS One. 2014 Feb 18;9(2):e89016. doi: 10.1371/journal.pone.0089016. eCollection 2014. PubMed PMID: 24558465; PubMed Central PMCID: PMC3928398.
2: Bell JL, Haak AJ, Wade SM, Sun Y, Neubig RR, Larsen SD. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway. Beilstein J Org Chem. 2013 May 21;9:966-73. doi: 10.3762/bjoc.9.111. Print 2013. PubMed PMID: 23766813; PubMed Central PMCID: PMC3678708.
3: Evelyn CR, Bell JL, Ryu JG, Wade SM, Kocab A, Harzdorf NL, Showalter HD, Neubig RR, Larsen SD. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423. Bioorg Med Chem Lett. 2010 Jan 15;20(2):665-72. doi: 10.1016/j.bmcl.2009.11.056. Epub 2009 Nov 18. PubMed PMID: 19963382; PubMed Central PMCID: PMC2818594.
4: Evelyn CR, Wade SM, Wang Q, Wu M, Iñiguez-Lluhí JA, Merajver SD, Neubig RR. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling. Mol Cancer Ther. 2007 Aug;6(8):2249-60. PubMed PMID: 17699722.

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